molecular formula C12H25NO2 B087846 2-Diethylaminoethyl hexanoate CAS No. 10369-83-2

2-Diethylaminoethyl hexanoate

Cat. No.: B087846
CAS No.: 10369-83-2
M. Wt: 215.33 g/mol
InChI Key: AEIJVYPRKAWFPN-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl hexanoate is a chemical compound known for its role as a plant growth regulator. It is used to enhance crop yields and improve resistance to infections. The compound is not expected to be environmentally persistent and has low oral mammalian toxicity .

Biochemical Analysis

Biochemical Properties

2-Diethylaminoethyl hexanoate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to improve nitrogen metabolism in plants by regulating the content of nucleic acid and protein, and the activity of antioxidant enzymes . The nature of these interactions involves the modulation of enzyme activities and the enhancement of biochemical processes that promote plant growth .

Cellular Effects

This compound exerts various effects on cells and cellular processes. It influences cell function by enhancing photosynthesis and modulating oxygen metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism, thereby promoting the growth and improving the stress resistance of plants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activities and gene expression. It enhances the activities of antioxidant enzymes and promotes the synthesis of nucleic acids and proteins . These actions contribute to its effects at the molecular level, leading to improved plant growth and stress resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s impact on plant growth and selenium uptake increases when the concentration is not higher than 20 mg/L . These effects decrease when the concentration exceeds this threshold . This indicates that this compound has a certain degree of stability and does not degrade rapidly in the environment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances nitrogen metabolism in plants and promotes the synthesis of nucleic acids and proteins . It also interacts with enzymes involved in these pathways, leading to increased enzyme activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethylaminoethyl hexanoate typically involves the esterification of hexanoic acid with 2-diethylaminoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Diethylaminoethyl hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Diethylaminoethyl hexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Diethylaminoethyl butanoate
  • 2-Diethylaminoethyl octanoate
  • 2-Diethylaminoethyl decanoate

Comparison: 2-Diethylaminoethyl hexanoate is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a plant growth regulator. Compared to its analogs, it offers a better combination of solubility and efficacy in enhancing crop yields and stress resistance .

Properties

IUPAC Name

2-(diethylamino)ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJVYPRKAWFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564151
Record name 2-(Diethylamino)ethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10369-83-2
Record name Diethyl aminoethyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10369-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethylamino)ethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-(diethylamino)ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Diethylaminoethyl Hexanoate influence plant growth under salt stress?

A1: Research suggests that this compound can mitigate the negative effects of salt stress in rice seedlings. [, ] When applied as a foliar spray, it appears to enhance the plant's antioxidant system, leading to increased activity of antioxidant enzymes and higher levels of osmoregulatory substances. [] This, in turn, helps to reduce the accumulation of reactive oxygen species (ROS) like malondialdehyde, hydrogen peroxide, and superoxide anions, which are known to damage plant cells under stress conditions. [] Additionally, this compound treatment has been linked to positive changes in endogenous hormone levels, including increased gibberellic acid (GA3), jasmonic acid (JA), indole-3-acetic acid (IAA), salicylic acid (SA), and zeatin riboside (ZR), while decreasing abscisic acid (ABA) levels. [] These hormonal shifts likely contribute to the observed improvement in growth and stress tolerance.

Q2: Has this compound been detected as a residue in food products?

A2: Yes, analytical methods have been developed to detect this compound residues in various fruits. [] A study utilizing a modified QuEChERS method combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) found this compound present in some fruit samples. [] This highlights the importance of monitoring for potential residues in food products to ensure consumer safety and regulatory compliance.

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